2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrimidine ring through a piperazine bridge
Mechanism of Action
Target of Action
The primary targets of 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline are the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . These receptors play crucial roles in various physiological processes. The vanilloid receptor 1 is involved in pain perception, while the insulin-like growth factor 1 receptor is essential for cell growth and development .
Mode of Action
This compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . By binding to these receptors, it can inhibit their activity, leading to changes in cellular functions .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. It can inhibit a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These enzymes are involved in various cellular processes, such as signal transduction, energy production, and cell adhesion .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its interaction with multiple targets and pathways. It has been reported to have antioxidative and antibacterial properties . Additionally, it can affect the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis.
Formation of the Piperazine Bridge: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine under suitable conditions.
Coupling with Quinoxaline: The final step involves coupling the piperazine-pyrimidine intermediate with a quinoxaline derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of alkylated or acylated derivatives of the compound.
Scientific Research Applications
2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several scientific research applications:
Properties
IUPAC Name |
2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7/c1-16-14-19(25-21(23-16)28-8-4-5-9-28)26-10-12-27(13-11-26)20-15-22-17-6-2-3-7-18(17)24-20/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALSLPPGAXGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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